molecular formula C10H12ClF2NO B2610569 (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 2377004-23-2

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No. B2610569
CAS RN: 2377004-23-2
M. Wt: 235.66
InChI Key: ZONCYKDJKPZRQW-FVGYRXGTSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group onto the indene backbone. This could potentially be achieved through a series of organic reactions .


Molecular Structure Analysis

The structure of this compound would be based on the indene backbone, with the difluoromethoxy group attached at the 6-position. The “(1S)” indicates the stereochemistry at the 1-position of the indene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing difluoromethoxy group, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethoxy group could impact properties such as polarity, solubility, and stability .

Scientific Research Applications

Fluorinated Sorbents for Environmental Remediation

Fluorinated compounds, including (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride, have significant applications in environmental remediation, particularly in the adsorption and removal of pollutants from water sources. Amine-functionalized sorbents, for example, have been critically reviewed for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in drinking water, and amine-containing sorbents offer an effective solution for their removal, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Environmental Impact and Health Risks of Fluorinated Alternatives

The environmental distribution and health risks associated with novel fluorinated alternatives to traditional PFAS compounds have also been reviewed. These alternatives, while designed to replace harmful PFASs, exhibit comparable or even more significant potential toxicity, indicating a need for further toxicological studies to assess their safety (Wang et al., 2019).

Mechanisms of Polyfluoroalkyl Chemicals Degradation

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential for biodegradation of these compounds, including (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride. Understanding the degradation pathways is crucial for evaluating the environmental impact and developing strategies for mitigating pollution (Liu & Avendaño, 2013).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action. If this compound is intended for use in a biological context, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions would depend on the intended use of this compound. If it shows promise in a particular application, future work could involve optimizing its synthesis, studying its mechanism of action in more detail, or investigating its potential uses in other contexts .

properties

IUPAC Name

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7;/h1,3,5,9-10H,2,4,13H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONCYKDJKPZRQW-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride

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